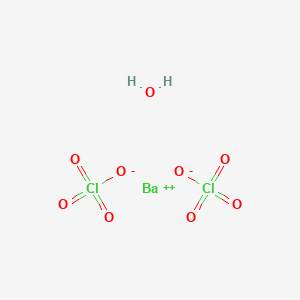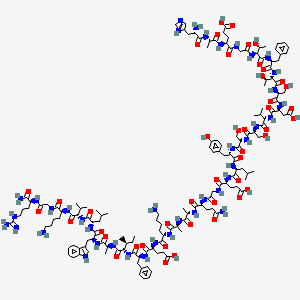
Barium perchlorate hydrate
Übersicht
Beschreibung
Barium perchlorate hydrate is a chemical compound with the formula Ba(ClO₄)₂·xH₂O. It is known for being a powerful oxidizing agent and is commonly used in various industrial applications, particularly in pyrotechnics. The compound is typically found in a hydrated form, which means it contains water molecules within its crystal structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium perchlorate hydrate can be synthesized through several methods:
Evaporation Method: One common method involves evaporating a solution containing barium chloride and an excess of perchloric acid. The dihydrate form is produced by recrystallizing and drying to a constant weight.
Reaction with Barium Hydroxide or Carbonate: Another method involves reacting perchloric acid with barium hydroxide or barium carbonate.
Industrial Production: For large-scale manufacturing, barium perchlorate is synthesized by evaporating a solution of sodium perchlorate and barium chloride.
Analyse Chemischer Reaktionen
Barium perchlorate hydrate undergoes various chemical reactions, primarily due to its strong oxidizing properties:
Oxidation Reactions: It can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize sulfur compounds to sulfates.
Reduction Reactions: Although less common, barium perchlorate can be reduced under specific conditions, typically involving strong reducing agents.
Substitution Reactions: It can participate in substitution reactions where the perchlorate ion is replaced by other anions under suitable conditions.
Common Reagents and Conditions: Typical reagents include perchloric acid, barium chloride, and various reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure safety and efficiency.
Major Products: The major products of these reactions depend on the specific reactants and conditions used. For example, oxidation reactions typically yield oxidized products such as sulfates or nitrates.
Wissenschaftliche Forschungsanwendungen
Barium perchlorate hydrate has several scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and experiments involving oxidative stress.
Medicine: While not commonly used directly in medicine, its oxidizing properties are utilized in certain diagnostic tests and research studies.
Wirkmechanismus
The mechanism of action of barium perchlorate hydrate primarily involves its strong oxidizing properties. The perchlorate ion (ClO₄⁻) can readily accept electrons from other substances, leading to oxidation reactions. This property makes it effective in various applications where oxidation is required. The molecular targets and pathways involved depend on the specific application and the substances being oxidized.
Vergleich Mit ähnlichen Verbindungen
Barium perchlorate hydrate can be compared with other similar compounds such as:
Barium Chlorate: Similar to barium perchlorate, barium chlorate is also a strong oxidizing agent but has different stability and solubility properties.
Magnesium Perchlorate: Another strong oxidizing agent, magnesium perchlorate is often used as a drying agent due to its high affinity for water.
Strontium Perchlorate: Similar in its oxidizing properties, strontium perchlorate is used in pyrotechnics for producing red flames.
This compound is unique due to its high solubility, ease of preparation, and stability at high temperatures, making it a favored compound for various applications .
Eigenschaften
IUPAC Name |
barium(2+);diperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSNJWWQIFSOQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCl2H2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583388 | |
| Record name | Barium perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69102-74-5 | |
| Record name | Barium perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69102-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-YL)phenoxy]ethyl}pyrrolidine](/img/structure/B1612357.png)

![5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B1612361.png)



![tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B1612367.png)

![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)


